molecular formula C6H9BrO3 B008586 Methyl 4-bromo-3-oxopentanoate CAS No. 105983-77-5

Methyl 4-bromo-3-oxopentanoate

Cat. No. B008586
CAS RN: 105983-77-5
M. Wt: 209.04 g/mol
InChI Key: HCBQTGAZENNMLM-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-oxopentanoate, also known as 4-Bromo-3-oxopentanoic acid methyl ester, is an organic compound belonging to the family of brominated carboxylic acid esters. It is a colorless, flammable liquid that has a wide range of applications in scientific research and laboratory experiments. This compound has been studied extensively in recent years due to its unique properties and its potential for use in the synthesis of various compounds.

Scientific Research Applications

  • Synthesis of Novel Compounds

    Methyl (E)-3-acetyl-2-[(4-methylbenzenesulfonyl)-methylidene]-4-oxopentanoate is a novel product in the synthesis of enol structures (Vasin, Bolusheva, & Somov, 2017).

  • Synthetic Equivalent in Reactions

    Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate acts as a synthetic equivalent of methyl 3-(4-methylbenzenesulfonyl)prop-2-ynoate in reactions with dimethyl malonate and methyl acetoacetate (Vasin et al., 2016).

  • Potential Pharmaceutical Applications

    Methyl 2,3-pentadienoate reacts with bromine to produce 4-bromo-5-methyl-5H-furan-2-one, a complex mixture with potential applications in pharmaceuticals (Font, Gracia, & March, 1990).

  • Optimal Synthetic Technology

  • Preparation of Other Compounds

    Methyl 7-hydroxyhept-5-ynoate can be prepared by reacting methyl 4-bromo-1-butanimidate hydrochloride with trimethyl ortho-4-bromobutanoate, yielding methyl 4-(2-propynyloxy)butanoate as a product (Casy, Patterson, & Taylor, 2003).

  • Synthesis of Amino Acids and Derivatives

    Synthesis of 4-OXO-5-aminopentanoic acid hydrochloride from 1-phthalimido-3-bromoacetone and Meldrum's acid, or by selective bromination of 4-oxopentanoic acid, demonstrates the compound's versatility in producing biologically relevant molecules (Zav’yalov & Zavozin, 1987).

  • Metabolic Studies

    Studies on the metabolism of related compounds, such as 4-methyl-2-oxopentanoate, in various biological systems like human plasma and rat pancreatic islets, shed light on the metabolic pathways and potential biomedical applications of these compounds (Schadewaldt, Wendel, & Hammen, 1996; Hutton, Sener, & Malaisse, 1979).

  • Catalytic Activity and Enzymatic Methods

    The study of optically active polymers containing oxime groups for catalysis and the development of enzymatic methods for estimating 4-methyl-2-oxopentanoate in plasma samples are examples of the compound's role in facilitating advanced chemical and biochemical processes (Aglietto et al., 1980; Schadewaldt et al., 1989).

Safety and Hazards

Methyl 4-bromo-3-oxopentanoate is harmful if swallowed and can cause skin and eye irritation . It’s recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Relevant Papers A paper titled “Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate” describes the synthesis and structure of a novel ortho-fluoroazobenzene, which is similar to this compound . The paper could provide valuable insights into the properties and potential applications of this compound.

properties

IUPAC Name

methyl 4-bromo-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO3/c1-4(7)5(8)3-6(9)10-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBQTGAZENNMLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CC(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431178
Record name METHYL 4-BROMO-3-OXOPENTANOATE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105983-77-5
Record name Methyl 4-bromo-3-oxopentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105983-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name METHYL 4-BROMO-3-OXOPENTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentanoic acid, 4-bromo-3-oxo-, methyl ester
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Synthesis routes and methods I

Procedure details

Methyl 3-oxopentanoate (1 g, 7.68 mmol) was dissolved in chloroform (30 mL). Bromine (0.4 mL, 7.80 mmol) was added under ice-cooling and the mixture was stirred for 40 minutes. The reaction solution was washed with saturated aqueous sodium bicarbonate solution, dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The resulting compound was used for the next reaction without purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, a solution of bromine (8.61 mL, 167 mmol) in chloroform (20 mL, 200 mmol) was added dropwise over a period of 2 h to a solution of 3-oxopentanoic acid, methyl ester (Aldrich, 21.0 mL, 167 mmol) in chloroform (147 mL, 1840 mmol), at 0° C. (ice bath). The reaction mixture was stirred for 30 min at 0° C. and then allowed to stand at room temperature overnight. While stirring, a stream of air was bubbled through the solution for 1 hour. After drying over sodium sulfate, the solvent was evaporated under reduced pressure leaving the desired compound.
Quantity
8.61 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
147 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a cooled (0° C.) solution of methyl 3-oxopentanoate (9.62 mL, 76.8 mmoles, Acros) in carbon tetrachloride (60 mL) is added dropwise over a period of 45 minutes a solution of bromine (3.96 mL, 76.8 mmoles) in carbon tetrachloride (10 mL). After 30 minutes, let stir at room temperature for one hour. Bubbled N2 through reaction mixture for twenty minutes. Concentrated to yield the title compound as a brown oil. MS (EI) 208, 210 (M)+, Br pattern.
Quantity
9.62 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.96 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of bromine (28.3 g, 0.177 mol) in chloroform (30 mL) was added dropwise over 2 h to a solution of methyl propionylacetate (23.5 g, 0.177 mol) in chloroform (155 mL) at 0-5° C. The mixture was stirred for 30 min, and the cooling bath was removed. The mixture was stirred for 18 h, and ice water (200 mL) was added. The organic layer was collected and washed with cold water (2×200 mL), 10% aqueous sodium thiosulfate (2×200 mL) and brine (200 mL). The filtered solution was dried (Na2SO4) and concentrated to 36.5 g of the title compound as a clear liquid.
Quantity
28.3 g
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
155 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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